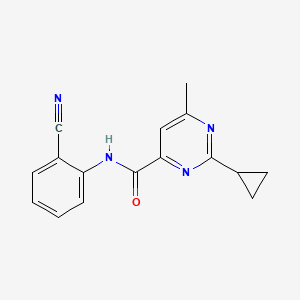![molecular formula C27H24FNO4 B2558845 1'-(3-(3-(4-Fluorphenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-on CAS No. 2034248-09-2](/img/structure/B2558845.png)
1'-(3-(3-(4-Fluorphenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a complex organic compound featuring multiple functional groups including a fluorophenoxy group, an isobenzofuran moiety, and a spiro-linked piperidinone. These structural elements give the compound potential for various applications in scientific research and industrial processes.
Wissenschaftliche Forschungsanwendungen
1'-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is valuable in various research fields:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Medicine: : Investigated for its pharmacological properties, such as potential anti-inflammatory or anti-cancer activities.
Industry: : Utilized in the development of new materials or as intermediates in the synthesis of dyes and polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 1'-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one typically involves multiple steps, starting with the preparation of the fluorophenoxy precursor. This is followed by the introduction of the phenylpropanoyl group through acylation reactions. The final step involves the formation of the spiro compound via a cyclization reaction under acidic conditions. Industrial Production Methods : Industrially, this compound can be synthesized through a streamlined process that optimizes the yield and purity. Continuous flow chemistry techniques may be employed to enhance reaction efficiency and control.
Analyse Chemischer Reaktionen
Types of Reactions: : This compound can undergo various reactions such as:
Oxidation: : Transforming the phenolic or aromatic groups.
Reduction: : Potentially modifying the ketone group within the spiro structure.
Substitution: : Particularly on the aromatic rings where halogen exchange or nucleophilic substitution can occur. Common Reagents and Conditions : Reagents like sodium borohydride for reductions, m-chloroperbenzoic acid for oxidations, and halides for substitution reactions are frequently used. Major Products : Products of these reactions can range from modified aromatic systems to new spiro derivatives, often depending on the specific conditions and reagents used.
Wirkmechanismus
The compound exerts its effects through several pathways:
Molecular Targets: : It may interact with specific proteins or enzymes, altering their activity.
Pathways Involved: : Can influence cellular signaling pathways, potentially modifying cellular responses to external stimuli.
Vergleich Mit ähnlichen Verbindungen
Compared to other spiro compounds or fluorophenoxy derivatives, 1'-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one stands out due to its unique structural combination:
Similar Compounds: : Includes molecules like spiro-oxindoles, which have been studied for their biological activities, and other fluorophenoxy derivatives known for their chemical versatility.
Uniqueness: : The specific spiro linkage and the inclusion of multiple reactive sites provide distinctive reactivity and potential for diverse applications.
Eigenschaften
IUPAC Name |
1'-[3-[3-(4-fluorophenoxy)phenyl]propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FNO4/c28-20-9-11-21(12-10-20)32-22-5-3-4-19(18-22)8-13-25(30)29-16-14-27(15-17-29)24-7-2-1-6-23(24)26(31)33-27/h1-7,9-12,18H,8,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJSJKYQDCDWFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CCC4=CC(=CC=C4)OC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide](/img/structure/B2558762.png)
![[4-(3-Fluorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2558763.png)
![3-(2-methoxyethyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558765.png)

![2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2558769.png)


![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2558773.png)
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B2558776.png)
![ethyl 3-(3-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate](/img/structure/B2558778.png)

![4-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine](/img/structure/B2558780.png)
![N'-[2-(3-fluorophenyl)-2-methoxyethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2558783.png)

